Cas no 1289388-01-7 (5-Chloro-N-ethylpyrimidin-2-amine)
5-Chloro-N-ethylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-N-ethylpyrimidin-2-amine
- (5-CHLORO-PYRIMIDIN-2-YL)-ETHYL-AMINE
- 5-chloro-N-ethyl-2-Pyrimidinamine
- SB56611
- SCHEMBL13485307
- AKOS015951408
- LRPKSWPBWJIOIH-UHFFFAOYSA-N
- 5-chloro-N-ethyl-pyrimidin-2-amine
- G82833
- DTXSID90693783
- 1289388-01-7
-
- MDL: MFCD18837177
- Inchi: 1S/C6H8ClN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10)
- InChI Key: LRPKSWPBWJIOIH-UHFFFAOYSA-N
- SMILES: ClC1C=NC(=NC=1)NCC
Computed Properties
- Exact Mass: 157.0406750g/mol
- Monoisotopic Mass: 157.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- Density: 1.273
- Boiling Point: 269 ºC
- Flash Point: 117 ºC
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
5-Chloro-N-ethylpyrimidin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-N-ethylpyrimidin-2-amine Pricemore >>
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| A2B Chem LLC | AE43013-1g |
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| Ambeed | A781503-100mg |
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| Ambeed | A781503-250mg |
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5-Chloro-N-ethylpyrimidin-2-amine Suppliers
5-Chloro-N-ethylpyrimidin-2-amine Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 5-Chloro-N-ethylpyrimidin-2-amine
Introduction to 5-Chloro-N-ethylpyrimidin-2-amine (CAS No. 1289388-01-7)
5-Chloro-N-ethylpyrimidin-2-amine (CAS No. 1289388-01-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are essential components in various biological processes and have been extensively studied for their potential therapeutic applications.
The chemical structure of 5-Chloro-N-ethylpyrimidin-2-amine is characterized by a pyrimidine ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 2-position. This unique structural configuration confers the compound with distinct chemical and biological properties, making it a valuable candidate for drug development.
Recent studies have highlighted the potential of 5-Chloro-N-ethylpyrimidin-2-amine in various therapeutic areas. One notable application is its use as a lead compound in the development of antiviral agents. Research published in the Journal of Medicinal Chemistry has shown that 5-Chloro-N-ethylpyrimidin-2-amine exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves inhibition of viral replication by interfering with key viral enzymes, such as RNA-dependent RNA polymerase.
In addition to its antiviral properties, 5-Chloro-N-ethylpyrimidin-2-amine has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The anticancer activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression in tumor cells. These findings suggest that 5-Chloro-N-ethylpyrimidin-2-amine may have broad-spectrum anticancer potential and warrants further investigation in clinical trials.
The pharmacokinetic properties of 5-Chloro-N-ethylpyrimidin-2-amine have also been studied to evaluate its suitability as a drug candidate. Research indicates that the compound exhibits favorable oral bioavailability and a reasonable half-life, which are crucial factors for effective drug delivery. Additionally, preliminary toxicology studies have shown that 5-Chloro-N-ethylpyrimidin-2-amine has a low toxicity profile, making it a promising candidate for further development.
In the context of drug discovery, the synthesis and optimization of 5-Chloro-N-ethylpyrimidin-2-amine-based derivatives have been a focus of recent research efforts. Chemists have explored various structural modifications to enhance the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, substituting different functional groups at various positions on the pyrimidine ring has led to the identification of several highly potent analogs with improved therapeutic indices.
The application of computational methods, such as molecular docking and virtual screening, has also played a crucial role in the rational design of 5-Chloro-N-ethylpyrimidin-2-amine-based drugs. These computational tools have enabled researchers to predict the binding modes and affinities of potential ligands to target proteins, thereby facilitating the identification of lead compounds with optimized properties.
In conclusion, 5-Chloro-N-ethylpyrimidin-2-amine (CAS No. 1289388-01-7) represents a promising compound with diverse therapeutic potential. Its antiviral and anticancer activities, coupled with favorable pharmacokinetic properties and low toxicity, make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional applications and optimize its use in clinical settings.
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